Naringenin chalcone

概要

説明

ナリンゲニンカルコンは、カルコナリンゲニンまたはイソサリプルポルとしても知られており、一般的なカルコノイドです。フェニルプロパノイド経路における重要な酵素であるカルコンシンターゼによって、4-クマロイルCoAとマロニルCoAから合成されます。ナリンゲニンカルコンは、フラバノンであるナリンゲニンに自発的に環化することができます。 この化合物は、柑橘類に広く分布しており、抗ウイルス活性で知られています .

準備方法

合成経路と反応条件: ナリンゲニンカルコンは、カルコンシンターゼによって、4-クマロイルCoAとマロニルCoAから合成されます。 この酵素は、フラボノイド化合物の生成における最初のコミットされた反応を触媒し、p-クマロイルコエンザイムAと3つのマロニルCoAユニットを組み合わせてナリンゲニンカルコンを生成し、これがナリンゲニンに環化されます .

工業生産方法: ナリンゲニンカルコンの工業生産には、微生物発酵が関与します。 タンパク質工学によるカルコンシンターゼ活性の向上により、微生物発酵によるナリンゲニンの生産が向上し、貴重なフラボノイドの生産を促進できます .

化学反応の分析

Isomerization to Naringenin

Naringenin chalcone can spontaneously cyclize, resulting in the formation of naringenin, which is a flavanone . In plant cells, this reaction is catalyzed by chalcone isomerase (CHI) . The mechanism involves the positioning of the chalcone substrate in the CHI active center, forming a transient enol from the αβ-unsaturated double bond of the chalcone substrate . Deprotonization of the enoyl intermediate, which leads to the formation of the naringenin pyrone ring, is pH-dependent . Under acidic conditions, this compound can self-cyclize slowly without CHI .

Reactions in Lignin Integration

This compound can form additional carbon-carbon linkages, including 3ʹ– or 5ʹ–β linkages, which can form phenylcoumaran structures . Nuclear Magnetic Resonance analysis has shown that this compound can also form additional linkages through its conjugated double bond .

Protonation and Conformational Analysis

When this compound is protonated on the carbonyl oxygen (Cγ), it yields different families of conformers, distinguished by the arrangement of hydroxyl groups at Cγ and C2' .

This compound as a CHR Substrate

This compound can react with CHR as a substrate, and when co-incubated with CHS and CHR, this compound is efficiently delivered from CHS to CHR without isomerizing to naringenin .

Production in Streptomyces clavuligerus

Streptomyces clavuligerus can produce naringenin using a chalcone synthase that uses p-coumaric acid as a starter unit .

科学的研究の応用

Biological Activities

Naringenin chalcone exhibits a wide range of biological activities, making it a promising candidate for pharmaceutical applications. Key areas of interest include:

- Antioxidant Activity : this compound demonstrates strong antioxidant properties, which can help mitigate oxidative stress associated with various diseases, including cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases .

- Anticancer Properties : Several studies have highlighted the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

- Antiallergic Activity : this compound has been identified as an effective inhibitor of histamine release from mast cells, suggesting its potential in treating allergic reactions. In a study involving rat mast cells, it exhibited an IC50 value of 68 μg/ml .

- Antidiabetic Effects : this compound enhances metabolic functions in adipocytes, indicating its role in managing obesity and diabetes by improving insulin sensitivity and glucose metabolism .

Anti-allergic Activity

A study focused on the anti-allergic properties of this compound extracted from tomato skin demonstrated its ability to inhibit histamine release effectively. The study found that this compound significantly reduced ear swelling in mouse models, confirming its potential as an anti-allergic agent .

Anticancer Research

In a study investigating the anticancer properties of this compound, researchers observed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that this compound could be developed into a therapeutic agent for breast cancer treatment .

Metabolic Regulation

Research on metabolic regulation indicated that this compound enhances lipid metabolism in adipocytes, leading to reduced fat accumulation and improved insulin sensitivity. This effect positions this compound as a potential treatment for obesity-related metabolic disorders .

Comparative Data Table

作用機序

ナリンゲニンカルコンは、さまざまな分子標的と経路を通じてその効果を発揮します。 リン酸化および非リン酸化AktおよびPI3Kタンパク質を活性化し、治療されたマウスの腫瘍体積と重量を減らします . さらに、過酸化ストレスとサイトカイン産生を阻害し、インターロイキン-33、腫瘍壊死因子α、インターロイキン-1βなどの過敏症を引き起こす物質を阻害します .

類似の化合物との比較

ナリンゲニンカルコンは、ナリンゲニン、ジヒドロトリシン、トリシンなどの他のフラボノイドに似ています。 これらの化合物は、パピルスのリグニンモノマーであり、類似の生合成経路を共有しています . ナリンゲニンカルコンは、共役二重結合を通じて追加の結合を形成する能力があるため、天然リグニンに組み込まれたフラボノイドの範囲を拡大します .

類似の化合物のリスト:- ナリンゲニン

- ジヒドロトリシン

- トリシン

ナリンゲニンカルコンは、そのユニークな構造特性と幅広い生物活性により、科学研究および工業用途において貴重な化合物となっています。

類似化合物との比較

Naringenin chalcone is similar to other flavonoids such as naringenin, dihydrotricin, and tricin. These compounds are lignin monomers in papyrus and share similar biosynthetic pathways . this compound is unique due to its ability to form additional linkages through its conjugated double bond, expanding the range of flavonoids incorporated into natural lignins .

List of Similar Compounds:- Naringenin

- Dihydrotricin

- Tricin

This compound stands out due to its unique structural properties and wide range of biological activities, making it a valuable compound for scientific research and industrial applications.

生物活性

Naringenin chalcone, a flavonoid compound derived from naringenin, has garnered significant attention due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Overview of this compound

This compound is a precursor in the biosynthesis of flavonoids and is synthesized from 4-coumaroyl-CoA through the action of chalcone synthase (CHS). It is characterized by its unique structure, which allows it to exhibit various biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities .

Biological Activities

-

Antioxidant Activity

- This compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms. This activity is crucial for protecting cells from oxidative stress and related diseases.

- Anti-inflammatory Effects

-

Anticancer Properties

- Research indicates that this compound can induce apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation and migration, particularly in breast and colon cancer cells . The compound's ability to modulate signaling pathways involved in cancer progression is under investigation.

- Antimicrobial Activity

- Antidiabetic Effects

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in inflammation and cancer progression, thus reducing disease severity.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for cell survival and inflammation.

- Gene Expression Regulation : this compound influences the expression of genes associated with oxidative stress response and apoptosis.

Case Studies

- Adipocyte Function Enhancement

- Cancer Cell Line Studies

Data Table: Summary of Biological Activities

Future Directions

Further research is needed to clarify the structure–activity relationships of this compound derivatives to optimize their biological effects. Additionally, clinical trials are essential to assess the efficacy and safety of this compound in human populations.

特性

IUPAC Name |

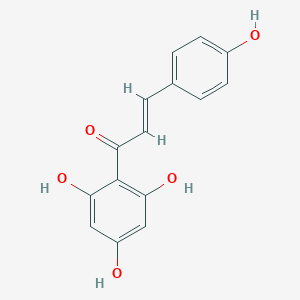

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMWTPYORBCMF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043553 | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25515-46-2, 73692-50-9, 5071-40-9 | |

| Record name | Naringenin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naringenin chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。